-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
[(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG8-Mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. One common method involves reacting amino-PEG-DSPE with N-succinimide 3-(N-maleimide)-propionate in the presence of solvents like chloroform and dimethylformamide (DMF), along with triethylamine as a catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of DSPE-PEG8-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to achieve high yield and purity. The product is then purified using techniques like chromatography and crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups (-SH) in cysteine residues. This reaction is commonly used for bioconjugation purposes .
Common Reagents and Conditions
The maleimide group in DSPE-PEG8-Mal reacts efficiently with thiol groups at neutral pH (around 7.0). Common reagents used in these reactions include cysteine-containing peptides and proteins .
Major Products Formed
The major products formed from the reaction of DSPE-PEG8-Mal with thiol groups are stable thioether linkages. These linkages are highly stable and resistant to hydrolysis, making them ideal for applications in drug delivery and bioconjugation .
Applications De Recherche Scientifique
Chemistry
In chemistry, DSPE-PEG8-Mal is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .
Biology
In biological research, DSPE-PEG8-Mal is employed to modify the surface of liposomes and micelles, enhancing their stability and circulation time in vivo. This modification improves the delivery of encapsulated drugs to specific tissues and cells.
Medicine
In medicine, DSPE-PEG8-Mal is used in the formulation of liposomal drugs and vaccines. The compound’s ability to form stable liposomes makes it an excellent carrier for hydrophobic drugs, improving their solubility and bioavailability.
Industry
In the industrial sector, DSPE-PEG8-Mal is used in the production of targeted drug delivery systems. By modifying the surface of nanoparticles with DSPE-PEG8-Mal, researchers can achieve targeted delivery of therapeutic agents to specific cells or tissues, reducing off-target effects and improving treatment efficacy.
Mécanisme D'action
DSPE-PEG8-Mal exerts its effects through the formation of stable liposomes and micelles. The hydrophobic DSPE component allows the compound to self-assemble in aqueous environments, forming a lipid bilayer that can encapsulate hydrophobic drugs. The hydrophilic polyethylene glycol component extends into the aqueous environment, providing steric stabilization and preventing aggregation .
The maleimide group in DSPE-PEG8-Mal reacts with thiol groups in cysteine residues, forming stable thioether linkages. This reaction is commonly used to conjugate DSPE-PEG8-Mal to peptides, proteins, and other biomolecules, enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG8-Mal, this compound also contains a maleimide group and is used for bioconjugation purposes.
DSPE-PEG2000-Maleimide: This variant has a shorter polyethylene glycol chain compared to DSPE-PEG8-Mal, which affects its solubility and stability.
DSPE-PEG5000-Maleimide: This variant has a longer polyethylene glycol chain, providing enhanced steric stabilization and longer circulation time in vivo.
Uniqueness of DSPE-PEG8-Mal
DSPE-PEG8-Mal is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility, stability, and circulation time. This makes it an ideal candidate for a wide range of applications in drug delivery, bioconjugation, and nanotechnology .
Propriétés
Formule moléculaire |
C64H119N2O19P |
|---|---|
Poids moléculaire |
1251.6 g/mol |
Nom IUPAC |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73) |
Clé InChI |
DWLVJCKBUSIFBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


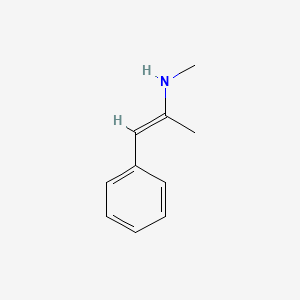


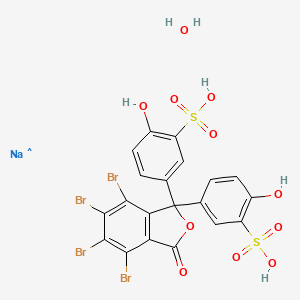
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
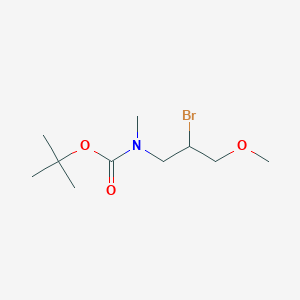
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
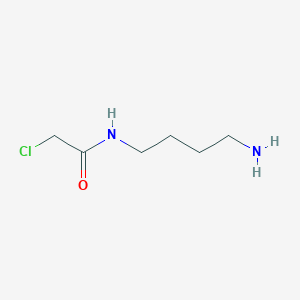
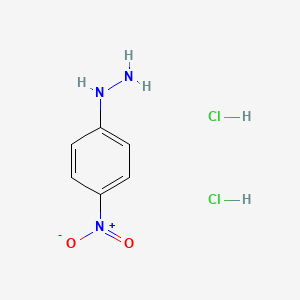
![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
